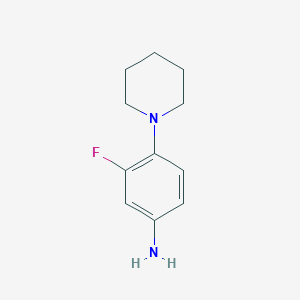

3-Fluoro-4-piperidin-1-yl-phenylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-10-8-9(13)4-5-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVOAZVDLKSGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424541 | |

| Record name | 3-Fluoro-4-piperidin-1-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85983-56-8 | |

| Record name | 3-Fluoro-4-piperidin-1-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-(piperidin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical characteristics of 3-Fluoro-4-piperidin-1-yl-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-piperidin-1-yl-phenylamine is a fluorinated aromatic amine containing a piperidine moiety. This structural motif is of significant interest in medicinal chemistry due to the prevalence of piperidine rings in numerous pharmaceuticals and the ability of fluorine substitution to modulate physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the available physicochemical characteristics, a proposed synthesis protocol, and a discussion of potential biological activities based on structurally related compounds.

Physicochemical Characteristics

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅FN₂ | ChemScene[1] |

| Molecular Weight | 194.25 g/mol | ChemScene[1] |

| LogP (predicted) | 2.3982 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 29.26 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

| Purity | ≥98% | ChemScene[1] |

Synthesis and Characterization

Proposed Synthesis

A specific experimental protocol for the synthesis of this compound is not detailed in the reviewed literature. However, a plausible synthetic route can be adapted from the synthesis of the structurally similar compound, 3-fluoro-4-morpholinoaniline. The proposed two-step synthesis involves a nucleophilic aromatic substitution followed by a reduction.

Step 1: Nucleophilic Aromatic Substitution

3,4-Difluoronitrobenzene is reacted with piperidine. The greater electron-withdrawing effect of the nitro group directs the nucleophilic substitution of the fluorine atom at the para position.

Step 2: Reduction of the Nitro Group

The resulting 4-(3-fluoro-4-nitrophenyl)piperidine is then reduced to the corresponding aniline, this compound.

Experimental Protocols

Synthesis of 4-(3-Fluoro-4-nitrophenyl)piperidine (Intermediate):

-

To a solution of 3,4-difluoronitrobenzene in a suitable solvent such as dimethylformamide (DMF), add piperidine and a base (e.g., potassium carbonate).

-

Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the crude intermediate.

-

Purify the intermediate by recrystallization or column chromatography.

Synthesis of this compound (Final Product):

-

Suspend the intermediate, 4-(3-fluoro-4-nitrophenyl)piperidine, in a mixture of ethanol and water.

-

Add a reducing agent, such as iron powder and ammonium chloride, to the suspension.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, filter the hot solution to remove the iron catalyst.

-

Cool the filtrate to induce crystallization of the product.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine and amine substituents. Signals for the piperidine ring protons will also be present, likely in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and piperidine carbons. The carbon atoms bonded to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (194.25 g/mol ).

-

Fragmentation patterns are likely to involve cleavage of the piperidine ring and loss of small neutral molecules.

Potential Biological Activity

Specific biological targets and signaling pathways for this compound have not been reported in the available literature. However, the structural components of the molecule suggest potential areas of pharmacological interest.

-

Piperidine Moiety: The piperidine ring is a common scaffold in a vast array of centrally active drugs, targeting receptors, ion channels, and enzymes in the central nervous system.

-

Fluorinated Aniline: Fluorine substitution is a widely used strategy in drug design to enhance metabolic stability, improve binding affinity, and alter pharmacokinetic properties. Aniline derivatives are known to interact with various biological targets.

Given the structural similarities to known bioactive molecules, this compound could potentially interact with targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in neurotransmission. For instance, some piperidine derivatives have been investigated as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.

Conclusion

This compound is a compound with potential for further investigation in drug discovery and development. While experimental data on its physicochemical properties and biological activity are currently limited, this guide provides a foundational understanding based on predicted data and the known characteristics of its structural components. Further experimental work is necessary to fully elucidate its properties and pharmacological potential.

References

An In-depth Technical Guide to 3-Fluoro-4-piperidin-1-yl-phenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular structure, weight, and other key identifiers for the chemical compound 3-Fluoro-4-piperidin-1-yl-phenylamine. While this compound is available commercially as a building block for chemical synthesis, detailed experimental protocols and comprehensive biological activity data are not extensively documented in publicly available scientific literature.

Molecular Structure and Properties

This compound is an aniline derivative characterized by a fluorine atom at the meta-position and a piperidine ring at the para-position relative to the amino group. This substitution pattern makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry where fluorination and the presence of a piperidine moiety can influence pharmacokinetic and pharmacodynamic properties.

Data Presentation: Key Chemical Identifiers

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅FN₂ | [1] |

| Molecular Weight | 194.25 g/mol | [1] |

| CAS Number | 85983-56-8 | [1][2] |

| IUPAC Name | 3-fluoro-4-(piperidin-1-yl)aniline | |

| Synonyms | This compound | [1] |

| SMILES | C1CCN(CC1)C2=C(C=C(C=C2)N)F | [1] |

| InChI Key | QBVOAZVDLKSGLR-UHFFFAOYSA-N |

Experimental Protocols

Logical Workflow: General Synthetic Approach

A potential synthetic pathway for 3-fluoro-4-(piperidin-1-yl)aniline could start from a difluoronitrobenzene precursor. The first step would be a nucleophilic aromatic substitution with piperidine, followed by the reduction of the nitro group to an amine.

Caption: A plausible two-step synthesis of this compound.

Biological Activity and Applications

There is a lack of specific data in the public domain regarding the biological activity, signaling pathways, or direct applications of this compound in drug development. However, the structural motifs present in this molecule are of significant interest in medicinal chemistry.

-

Fluorinated Phenylamines: The introduction of fluorine into drug candidates can modulate their metabolic stability, binding affinity, and lipophilicity.

-

Piperidine Moiety: The piperidine ring is a common scaffold in many pharmaceuticals and is known to be a versatile building block for creating compounds with a wide range of biological activities.

Given its structure, this compound is likely utilized as an intermediate in the synthesis of more complex molecules that may be investigated for various therapeutic targets. Further research would be required to elucidate any intrinsic biological activity of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided is based on publicly available data, which is limited for this specific compound. Researchers should consult commercial supplier specifications for detailed purity and analytical data. Any experimental work should be conducted with appropriate safety precautions.

References

Spectral Data Analysis of 3-Fluoro-4-piperidin-1-yl-phenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted and analogous spectral data for the compound 3-Fluoro-4-piperidin-1-yl-phenylamine (CAS No. 85983-56-8). Due to the limited availability of published experimental spectra for this specific molecule, this document leverages data from structurally similar compounds and computational predictions to offer a robust analytical profile. The information herein is intended to support researchers in the identification, characterization, and utilization of this compound in drug discovery and development.

Chemical Structure and Properties

-

IUPAC Name: 3-Fluoro-4-(piperidin-1-yl)aniline

-

Molecular Formula: C₁₁H₁₅FN₂[1]

-

Molecular Weight: 194.25 g/mol [1]

-

CAS Number: 85983-56-8[1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound. These predictions are based on established principles of spectroscopy and analysis of data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~6.8 - 7.0 | m | 1H | Ar-H |

| ~6.5 - 6.7 | m | 2H | Ar-H |

| ~3.5 - 3.7 | br s | 2H | -NH₂ |

| ~2.9 - 3.1 | t | 4H | -N-(CH₂)₂- (Piperidine) |

| ~1.6 - 1.8 | m | 4H | -(CH₂)₂- (Piperidine) |

| ~1.5 - 1.6 | m | 2H | -CH₂- (Piperidine) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 153 (d, ¹JCF ≈ 240 Hz) | C-F |

| ~140 - 142 | C-N (Aniline) |

| ~135 - 137 (d, ²JCF ≈ 10 Hz) | C-N (Piperidine) |

| ~115 - 117 (d, ²JCF ≈ 20 Hz) | Ar-CH |

| ~110 - 112 | Ar-CH |

| ~105 - 107 (d, ³JCF ≈ 5 Hz) | Ar-CH |

| ~52 - 54 | -N-(CH₂)₂- (Piperidine) |

| ~26 - 28 | -(CH₂)₂- (Piperidine) |

| ~24 - 26 | -CH₂- (Piperidine) |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion |

| 194.12 | [M]⁺ |

| 195.13 | [M+H]⁺ |

| 217.11 | [M+Na]⁺ |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3450 - 3250 | N-H Stretch (Amine) |

| 3100 - 3000 | C-H Stretch (Aromatic) |

| 2950 - 2800 | C-H Stretch (Aliphatic) |

| 1620 - 1580 | C=C Stretch (Aromatic) |

| 1520 - 1480 | N-H Bend (Amine) |

| 1280 - 1200 | C-N Stretch (Aryl-Alkyl) |

| 1250 - 1150 | C-F Stretch |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the nucleophilic aromatic substitution of 3,4-difluoronitrobenzene with piperidine, followed by reduction of the nitro group.

References

An In-depth Technical Guide on the Solubility Profile of 3-Fluoro-4-piperidin-1-yl-phenylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-piperidin-1-yl-phenylamine is a substituted aniline derivative with potential applications in pharmaceutical research and development. A comprehensive understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and in vitro/in vivo testing. This technical guide provides a detailed overview of the predicted solubility profile of this compound, based on its structural characteristics and the known solubility of related compounds. Furthermore, a standardized experimental protocol for the quantitative determination of its solubility is presented, enabling researchers to generate precise data for their specific applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 85983-56-8 |

| Molecular Formula | C₁₁H₁₅FN₂ |

| Molecular Weight | 194.25 g/mol |

| Appearance | Solid (predicted) |

| Predicted LogP | 2.3982 |

Theoretical Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound contains both polar and non-polar moieties, which dictates its solubility in different organic solvents.

-

Polar Moieties: The primary amino group (-NH₂) can act as a hydrogen bond donor and acceptor, while the nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor. The fluorine atom also contributes to the molecule's polarity.

-

Non-Polar Moieties: The phenyl ring and the aliphatic piperidine ring are non-polar and will interact favorably with non-polar solvents through van der Waals forces.

Based on these structural features, it is anticipated that this compound will exhibit good solubility in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility in non-polar solvents is expected to be more limited. The piperidine component of the molecule suggests good solubility in a range of organic solvents, as piperidine itself is miscible with many organic solvents.[1] Similarly, fluoroaniline derivatives generally show moderate to good solubility in organic solvents.[2][3]

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted qualitative solubility of this compound in various classes of organic solvents. It is important to note that these are predictions and should be confirmed by experimental determination.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amino and piperidinyl groups. |

| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate, DMSO, DMF | Moderate to High | Can engage in dipole-dipole interactions with the polar functional groups of the molecule. |

| Non-Polar | Hexane, Toluene | Low | Limited favorable intermolecular interactions with the polar functional groups of the molecule. |

Experimental Protocol for Equilibrium Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent at a specified temperature (e.g., 25 °C) using the shake-flask method.[4][5]

5.1 Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

5.2 Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid after equilibration is crucial.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method.

-

5.3 Calculation of Solubility

The solubility (S) is calculated using the following formula:

S (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of this compound.

Caption: Workflow for Determining Equilibrium Solubility.

References

The Strategic Role of Fluorination in Phenylamine-Piperidine Bioactivity: A Technical Guide

For Immediate Release

This technical guide explores the critical role of fluorination in modulating the bioactivity of phenylamine-piperidine scaffolds, a prevalent motif in modern drug discovery. For researchers, medicinal chemists, and drug development professionals, understanding the nuanced effects of fluorine substitution is paramount for optimizing drug candidates' pharmacological profiles. This document provides an in-depth analysis of how strategic fluorination impacts metabolic stability, target affinity, and physicochemical properties, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Introduction: The Power of a Single Atom

The phenylamine-piperidine core is a versatile scaffold found in numerous approved drugs and clinical candidates, particularly targeting the central nervous system (CNS) and cardiovascular diseases. However, lead compounds containing this scaffold often face challenges such as rapid metabolism and off-target effects. Fluorine, the most electronegative element, has emerged as a powerful tool in medicinal chemistry to address these limitations. Its small size and unique electronic properties allow for precise modulation of a molecule's characteristics without significant steric hindrance.[1][2] Strategic incorporation of fluorine can lead to enhanced metabolic stability, improved binding affinity, altered basicity (pKa), and modulated lipophilicity, ultimately resulting in superior drug-like properties.[1][3]

Mechanisms of Fluorine-Induced Bioactivity Enhancement

The introduction of fluorine into a phenylamine-piperidine structure can profoundly influence its biological activity through several key mechanisms:

-

Metabolic Blocking: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[4] By replacing a metabolically labile carbon-hydrogen (C-H) bond at a common site of oxidation (a "metabolic soft spot") with a C-F bond, the metabolic stability of the compound can be significantly increased.[1] This leads to a longer in vivo half-life, increased systemic exposure, and potentially a reduced dosing frequency.[2]

-

Modulation of Basicity (pKa): The piperidine nitrogen is a basic center, and its pKa is a critical determinant of a compound's properties, including its binding to targets like the hERG channel (a common source of cardiotoxicity) and its absorption and distribution.[5][6] The strong electron-withdrawing nature of fluorine can lower the pKa of a nearby amine. This reduction in basicity can be beneficial, for instance by reducing hERG liability and improving oral absorption and bioavailability.[6][7]

-

Enhanced Binding Affinity: Fluorine can participate in unique, favorable interactions with biological targets. These can include direct hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar interactions with protein backbones or specific amino acid residues.[1] This can lead to a significant increase in binding affinity and potency. In some cases, fluorination on a phenyl ring can enhance potency by several orders of magnitude.[8]

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of the piperidine ring. The fluorine atom's preference for an axial orientation in some substituted piperidine rings can lock the molecule into a more biologically active conformation, thereby improving its interaction with the target.[9]

Quantitative Impact of Fluorination: Case Studies

The following tables summarize quantitative data from selected case studies, illustrating the dramatic effects of fluorination on the bioactivity of phenylamine-piperidine and related scaffolds.

Table 1: Kinesin Spindle Protein (KSP) Inhibitors

| Compound | Modification | Target | Bioactivity (IC50) | pKa | Key Outcome |

| Precursor Scaffold | Non-fluorinated piperidine | KSP | (Not specified as potent) | >8.0 (inferred) | Substrate for P-glycoprotein (Pgp) efflux, limiting cell penetration. |

| MK-0731 | β-fluorinated piperidine | KSP | 2.2 nM [10][11] | 7.6 [8] | Reduced Pgp efflux and potent inhibition. [10] |

Table 2: Factor Xa (FXa) Inhibitors

| Compound | Modification | Target | Bioactivity (Ki) | Key Outcome |

| Parent Scaffold (implied) | Non-fluorinated distal phenyl ring | FXa | Weaker (inferred) | Lower potency. |

| Congener 7m | meta-Fluoro on distal phenyl ring | FXa | 130 nM [8] | Significant enhancement of FXa potency. [8] |

| Congener 7p | para-CF3 on distal phenyl ring | FXa | 57 nM [8] | Marked increase in FXa inhibitory activity. [8] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of fluorinated phenylamine-piperidine compounds. The following sections provide generalized protocols for key experiments.

Synthesis: Generalized Protocol for Fluorinated Piperidine Analogs

A common and robust method for synthesizing fluorinated piperidines is the hydrogenation of the corresponding fluorinated pyridines.[7]

Protocol: Palladium-Catalyzed Hydrogenation of a Fluoropyridine

-

Reaction Setup: To a solution of the fluoropyridine precursor in a suitable solvent (e.g., methanol, ethanol), add a palladium catalyst on a solid support (e.g., 10% Pd/C).

-

Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (typically via a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by crystallization to yield the desired fluorinated piperidine.

Biological Evaluation

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[1][2]

-

Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), a NADPH-regenerating system (including NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).[1]

-

Incubation: Pre-warm the microsomal preparation to 37°C. Initiate the metabolic reaction by adding the test compound (e.g., at a final concentration of 1-3 µM).

-

Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[2]

-

Quenching: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Data Calculation: The rate of disappearance of the compound is used to calculate its half-life (t½) and intrinsic clearance (CLint).

This assay is used to determine the binding affinity (Ki) of a test compound to its target receptor.[12][13]

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the target receptor of interest.[13]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer.[6]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.[12]

This assay measures the ability of a compound to inhibit the enzymatic activity of Factor Xa, a key enzyme in the blood coagulation cascade.[3]

-

Reaction Mixture: In a microplate well, combine a known amount of purified Factor Xa enzyme and the test compound at various concentrations in a suitable buffer.[3]

-

Incubation: Incubate the mixture for a specified time to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add a chromogenic substrate that is specifically cleaved by Factor Xa, releasing a colored product (e.g., p-nitroaniline).

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the residual FXa activity.[3]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the context in which these compounds act and are evaluated is essential for a comprehensive understanding.

Caption: High-level workflow for synthesis and evaluation.

Caption: Simplified Kinesin Spindle Protein (KSP) pathway.

Caption: The coagulation cascade focusing on Factor Xa.

Conclusion

The strategic incorporation of fluorine into the phenylamine-piperidine scaffold is a powerful and validated strategy in modern drug design. By leveraging fluorine's unique properties, medicinal chemists can effectively address common liabilities such as metabolic instability and off-target effects, while simultaneously enhancing potency. The case studies presented herein provide clear quantitative evidence of the benefits of fluorination. The detailed protocols and pathway diagrams offer a practical framework for researchers to guide the synthesis and evaluation of novel fluorinated compounds, accelerating the development of safer and more effective therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Roles of factor Xa beyond coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinicalpub.com [clinicalpub.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Coagulation Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Inhibitor of the Kinesin Spindle Protein Activates the Intrinsic Apoptotic Pathway Independently of p53 and De Novo Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EP3458456B1 - Preparation of (s)-n-(5-((r)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide - Google Patents [patents.google.com]

- 12. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Fluoro-4-piperidin-1-yl-phenylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives of 3-Fluoro-4-piperidin-1-yl-phenylamine, a versatile starting material for the generation of compound libraries for drug discovery. The protocols cover the synthesis of amide, urea, and thiourea derivatives, as well as a general method for further diversification via Suzuki-Miyaura cross-coupling.

Introduction

This compound is a valuable scaffold in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the piperidine and aniline moieties offer multiple points for chemical modification. Phenylpiperidine derivatives are known to exhibit a range of pharmacological activities, acting on the central nervous system as analgesics and targeting various receptors.[1][2] The derivatives synthesized from this core structure are of interest for screening against a variety of biological targets.

Synthesis of Amide Derivatives

Amide derivatives can be readily synthesized by the acylation of the primary amine group of this compound with a variety of acylating agents, such as acid chlorides or carboxylic acids in the presence of a coupling agent.

Experimental Protocol: Acylation with an Acid Chloride

This protocol describes a general method for the synthesis of N-(3-fluoro-4-(piperidin-1-yl)phenyl)acetamide derivatives.

Materials:

-

This compound

-

Substituted acid chloride (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the tertiary amine base (1.1-1.5 eq) to the solution and stir.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the substituted acid chloride (1.0-1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

Data Presentation: Representative Amide Synthesis

| Starting Amine | Acylating Agent | Product | Representative Yield (%) |

| This compound | Acetyl chloride | N-(3-Fluoro-4-(piperidin-1-yl)phenyl)acetamide | 85-95 (estimated) |

| This compound | Benzoyl chloride | N-(3-Fluoro-4-(piperidin-1-yl)phenyl)benzamide | 80-90 (estimated) |

Note: Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Synthesis of Urea and Thiourea Derivatives

Urea and thiourea derivatives are readily accessible through the reaction of this compound with isocyanates and isothiocyanates, respectively. These functional groups are excellent hydrogen bond donors and acceptors, making them valuable for creating interactions with biological targets.

Experimental Protocol: Synthesis of Urea Derivatives

This protocol outlines a general procedure for the synthesis of 1-(3-fluoro-4-(piperidin-1-yl)phenyl)-3-substituted ureas.

Materials:

-

This compound

-

Substituted isocyanate (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate)

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.

-

Add the substituted isocyanate (1.0-1.1 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction by TLC. Often, the product will precipitate out of the solution.

-

If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by trituration with a suitable solvent (e.g., diethyl ether, hexane) or by column chromatography on silica gel to yield the pure urea derivative.

Experimental Protocol: Synthesis of Thiourea Derivatives

This protocol provides a general method for synthesizing 1-(3-fluoro-4-(piperidin-1-yl)phenyl)-3-substituted thioureas. The procedure is analogous to the urea synthesis.

Materials:

-

This compound

-

Substituted isothiocyanate (e.g., phenyl isothiocyanate, allyl isothiocyanate)

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Add the substituted isothiocyanate (1.0-1.1 eq) to the solution.

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and collect any precipitate by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired thiourea derivative.

Data Presentation: Representative Urea and Thiourea Synthesis

| Starting Amine | Reagent | Product | Representative Yield (%) |

| This compound | Phenyl isocyanate | 1-(3-Fluoro-4-(piperidin-1-yl)phenyl)-3-phenylurea | >90 (estimated) |

| This compound | 4-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-3-(3-fluoro-4-(piperidin-1-yl)phenyl)urea | >90 (estimated) |

| This compound | Phenyl isothiocyanate | 1-(3-Fluoro-4-(piperidin-1-yl)phenyl)-3-phenylthiourea | 70-90 (estimated) |

| This compound | Allyl isothiocyanate | 1-Allyl-3-(3-fluoro-4-(piperidin-1-yl)phenyl)thiourea | 70-90 (estimated) |

Note: Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Further Diversification via Suzuki-Miyaura Cross-Coupling

For further diversification, the synthesized derivatives can be halogenated (e.g., brominated) and subsequently used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents.

Experimental Protocol: Suzuki-Miyaura Coupling of a Brominated Derivative

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a brominated derivative of N-(3-fluoro-4-(piperidin-1-yl)phenyl)acetamide with an arylboronic acid.

Materials:

-

Brominated N-(3-fluoro-4-(piperidin-1-yl)phenyl)acetamide derivative (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol)

-

Rotary evaporator

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a round-bottom flask, add the brominated derivative, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Representative Suzuki-Miyaura Coupling

| Brominated Substrate | Boronic Acid | Product | Representative Yield (%) |

| N-(2-Bromo-5-fluoro-4-(piperidin-1-yl)phenyl)acetamide | Phenylboronic acid | N-(5-Fluoro-2-phenyl-4-(piperidin-1-yl)phenyl)acetamide | 60-80 (estimated) |

| N-(2-Bromo-5-fluoro-4-(piperidin-1-yl)phenyl)acetamide | 4-Methoxyphenylboronic acid | N-(5-Fluoro-2-(4-methoxyphenyl)-4-(piperidin-1-yl)phenyl)acetamide | 60-80 (estimated) |

Note: Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Visualizations

Synthetic Workflow for Derivative Synthesis

Caption: General synthetic routes to amide, urea, and thiourea derivatives.

Workflow for Further Diversification via Suzuki-Miyaura Coupling

Caption: Workflow for diversification using Suzuki-Miyaura coupling.

Drug Discovery and Development Pathway

Caption: General drug discovery workflow starting from a lead compound.

References

Application Notes and Protocols for N-arylation Reactions of 3-Fluoro-4-piperidin-1-yl-phenylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-arylation of 3-fluoro-4-piperidin-1-yl-phenylamine, a key transformation in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The protocols focus on two of the most powerful and versatile methods for C-N bond formation: the Buchwald-Hartwig amination and the Ullmann condensation.

Introduction

N-arylated aromatic amines are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The targeted compound, this compound, possesses a unique substitution pattern that can influence the electronic and steric properties of the final N-arylated products. The fluorine atom can modulate the pKa of the amine and introduce a potential site for hydrogen bonding, while the piperidine moiety can enhance solubility and provide a vector for further functionalization.

The synthesis of N-aryl derivatives from this compound is typically achieved through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are the premier methods for this transformation, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.[1][2][3][4]

Data Presentation: Comparison of N-arylation Methods

The choice between the Buchwald-Hartwig and Ullmann N-arylation reactions often depends on the specific aryl halide substrate, desired reaction conditions, and cost considerations. Below is a summary of typical reaction parameters for each method.

| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium(0) or Palladium(II) precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper(I) or Copper(II) salts (e.g., CuI, Cu₂O, CuSO₄) |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos, BINAP) | Diamines, amino acids (e.g., L-proline), or no ligand |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | Inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) |

| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF) | Polar, aprotic solvents (e.g., DMF, DMSO, NMP) |

| Temperature | Room temperature to elevated temperatures (e.g., 80-120 °C) | Typically higher temperatures (e.g., 100-200 °C) |

| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Ar-I, Ar-Br (Ar-Cl less reactive) |

| Advantages | High functional group tolerance, broad substrate scope, milder conditions | Lower catalyst cost, effective for electron-deficient aryl halides |

| Disadvantages | Higher catalyst and ligand cost, sensitivity to air and moisture | Harsher reaction conditions, often requires higher temperatures |

Experimental Protocols

Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Palladium and copper catalysts, as well as phosphine ligands, can be toxic and should be handled with care. Solvents are flammable and should be kept away from ignition sources.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation

This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide. Optimization of the ligand, base, and solvent may be necessary for different aryl halides.

Materials:

-

This compound

-

Aryl bromide (1.1 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous toluene

-

Schlenk tube or other suitable reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl bromide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

-

Evacuate and backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

-

Wash the Celite® pad with additional ethyl acetate (10 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-3-fluoro-4-piperidin-1-yl-phenylamine.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Copper-Catalyzed Ullmann N-arylation

This protocol describes a general procedure for the copper-catalyzed N-arylation of this compound with an aryl iodide. This method is often preferred for its lower cost, although it may require higher temperatures.[3][4]

Materials:

-

This compound

-

Aryl iodide (1.2 equivalents)

-

Copper(I) iodide (CuI) (10 mol%)

-

L-Proline (20 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reaction vial with a screw cap

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vial, add this compound (1.0 mmol), the aryl iodide (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the vial with an inert gas three times.

-

Add anhydrous DMSO (5 mL) via syringe.

-

Seal the vial tightly with a screw cap.

-

Heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the pure N-aryl-3-fluoro-4-piperidin-1-yl-phenylamine.

-

Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the general workflows for the Buchwald-Hartwig and Ullmann N-arylation reactions.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Fluoro-4-piperidin-1-yl-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-piperidin-1-yl-phenylamine is a valuable synthetic intermediate in drug discovery and medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the piperidine moiety can improve solubility and pharmacokinetic properties.[1][2] The aniline functional group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular scaffolds. This document provides detailed application notes and generalized protocols for the major classes of palladium-catalyzed cross-coupling reactions—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling—utilizing this compound as a key building block.

Note: The following protocols are based on established methodologies for structurally similar anilines due to a lack of specific published examples for this compound. Optimization of the reaction conditions is recommended for each specific substrate combination.

Applications in Drug Discovery

Substituted anilines are prevalent structural motifs in a wide range of pharmaceuticals, particularly in the development of kinase inhibitors for oncology.[3][4] The products derived from cross-coupling reactions with this compound are envisioned to be valuable intermediates for the synthesis of novel bioactive molecules. The strategic incorporation of the fluoropiperidinyl aniline core can lead to compounds with improved potency, selectivity, and drug-like properties.[5]

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[6] These reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The primary types of cross-coupling reactions applicable to this compound are:

-

Buchwald-Hartwig Amination: Forms a new C-N bond between the aniline nitrogen and an aryl or vinyl halide/pseudohalide.[6]

-

Suzuki-Miyaura Coupling: Creates a C-C bond between the aniline (after conversion to a halide or pseudohalide) and an organoboron reagent.

-

Heck Reaction: Forms a C-C bond between the aniline (as a halide derivative) and an alkene.[7]

-

Sonogashira Coupling: Generates a C-C bond between the aniline (as a halide derivative) and a terminal alkyne.[8][9]

Data Presentation: Representative Reaction Parameters and Yields

The following tables summarize typical reaction conditions and expected yields for palladium-catalyzed cross-coupling reactions of anilines analogous to this compound.

Table 1: Buchwald-Hartwig Amination of Aryl Halides with this compound (Analogous System)

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |

| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 70-85 |

| 3 | 2-Bromopyridine | [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | Cs₂CO₃ | t-BuOH | 90 | 18 | 80-90 |

Table 2: Suzuki-Miyaura Coupling of Aryl Halide Derivative of this compound with Boronic Acids (Analogous System)

| Entry | Aryl Halide Derivative | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-3-fluoro-4-(piperidin-1-yl)benzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 80-95 |

| 2 | 1-Chloro-3-fluoro-4-(piperidin-1-yl)benzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 75-90 |

| 3 | 1-Iodo-3-fluoro-4-(piperidin-1-yl)benzene | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 80 | 8 | 85-98 |

Table 3: Heck Reaction of Aryl Halide Derivative of this compound with Alkenes (Analogous System)

| Entry | Aryl Halide Derivative | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-3-fluoro-4-(piperidin-1-yl)benzene | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 16 | 70-85 |

| 2 | 1-Iodo-3-fluoro-4-(piperidin-1-yl)benzene | Styrene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Acetonitrile | 80 | 12 | 75-90 |

| 3 | 1-Bromo-3-fluoro-4-(piperidin-1-yl)benzene | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 120 | 24 | 65-80 |

Table 4: Sonogashira Coupling of Aryl Halide Derivative of this compound with Terminal Alkynes (Analogous System)

| Entry | Aryl Halide Derivative | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Iodo-3-fluoro-4-(piperidin-1-yl)benzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 80-95 |

| 2 | 1-Bromo-3-fluoro-4-(piperidin-1-yl)benzene | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (6) | Piperidine | DMF | 80 | 12 | 70-85 |

| 3 | 1-Iodo-3-fluoro-4-(piperidin-1-yl)benzene | (Trimethylsilyl)acetylene | PdCl₂(dppf) (2) | CuI (4) | DIPA | Toluene | 70 | 10 | 85-98 |

Experimental Protocols

General Considerations

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

-

Anhydrous solvents and reagents are recommended for optimal results and reproducibility.

-

The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Buchwald-Hartwig Amination

This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and sodium tert-butoxide (1.4 mmol).

-

In a separate vial, pre-mix Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).

-

Add the catalyst/ligand mixture to the Schlenk flask containing the reagents.

-

Add additional anhydrous toluene to bring the final reaction volume to approximately 5-10 mL.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water (10 mL).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-derivative of this compound with a boronic acid.

Materials:

-

1-Bromo-3-fluoro-4-(piperidin-1-yl)benzene (prepared from this compound via Sandmeyer reaction)

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous toluene

-

Deionized water

-

Schlenk flask with a reflux condenser and magnetic stir bar

-

Inert gas supply

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 1-Bromo-3-fluoro-4-(piperidin-1-yl)benzene (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask.

-

Add a mixture of anhydrous toluene and deionized water (e.g., 4:1 v/v, 10 mL).

-

Fit the flask with a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with toluene (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Visualizations

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. scientificupdate.com [scientificupdate.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Amide Bond Formation Using 3-Fluoro-4-piperidin-1-yl-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug discovery, integral to the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1] 3-Fluoro-4-piperidin-1-yl-phenylamine is a valuable building block in the synthesis of pharmacologically active compounds, owing to the presence of the fluorine atom and the piperidine moiety, which can favorably modulate physicochemical and pharmacokinetic properties. This document provides detailed protocols for the synthesis of amide derivatives from this compound using two common and efficient coupling methods: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

General Reaction Scheme

The overall transformation involves the coupling of a carboxylic acid with this compound to form the corresponding N-(3-fluoro-4-(piperidin-1-yl)phenyl)amide.

Caption: General amide bond formation reaction.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for the amide coupling reactions. Yields are highly dependent on the nature of the carboxylic acid (R-group) and purification efficiency.

Table 1: EDC/HOBt Mediated Amide Coupling

| Entry | Carboxylic Acid (R-COOH) | Base (eq) | Solvent | Time (h) | Yield (%) |

| 1 | Benzoic Acid | DIPEA (2.5) | DCM | 12-18 | 85-95 |

| 2 | Acetic Acid | DIPEA (2.5) | DCM | 8-12 | 80-90 |

| 3 | 4-Methoxybenzoic Acid | DIPEA (2.5) | DMF | 12-18 | 88-96 |

| 4 | Isobutyric Acid | Et3N (2.5) | DCM | 12-16 | 75-85 |

Table 2: HATU Mediated Amide Coupling

| Entry | Carboxylic Acid (R-COOH) | Base (eq) | Solvent | Time (h) | Yield (%) |

| 1 | Benzoic Acid | DIPEA (2.0) | DMF | 2-4 | 90-98 |

| 2 | Acetic Acid | DIPEA (2.0) | DMF | 1-3 | 85-95 |

| 3 | 4-Nitrobenzoic Acid | DIPEA (2.0) | DMF | 3-5 | 80-90 |

| 4 | Cyclohexanecarboxylic Acid | Et3N (2.0) | DCM | 2-4 | 88-97 |

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and widely used method for amide bond formation. HOBt is added to suppress side reactions and minimize racemization.[2]

Materials:

-

This compound

-

Carboxylic acid (R-COOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF (to a concentration of 0.1-0.2 M).

-

Add this compound (1.05 eq) and HOBt (1.2 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DIPEA or Et₃N (2.5 eq) to the stirred solution.

-

Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired amide.

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent that often leads to shorter reaction times and higher yields, especially for less reactive amines.[3][4]

Materials:

-

This compound

-

Carboxylic acid (R-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate

-

Water, 1 M HCl, saturated NaHCO₃ solution, brine

-

Anhydrous Na₂SO₄

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

In a dry round-bottom flask, combine the carboxylic acid (1.0 eq), this compound (1.05 eq), and HATU (1.1 eq).

-

Add anhydrous DMF or DCM to dissolve the solids (to a concentration of 0.1-0.2 M).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIPEA or Et₃N (2.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization.

Caption: Workflow for HATU mediated amide coupling.

Mechanism of Amide Bond Formation

The general mechanism for carbodiimide-mediated amide bond formation involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Caption: Simplified mechanism of carbodiimide-mediated amide bond formation.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Coupling reagents such as EDC and HATU can be sensitizers; avoid inhalation and skin contact.

-

Consult the Safety Data Sheet (SDS) for each reagent before use.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with institutional and regulatory guidelines.

References

- 1. Preparation of phenylamine diazotisation diazonium salts azo dyes dyestuffs preparation conjugate acid-base chemistry Kb electrophilic substitution group protection synthesis physical chemical properties of aryl aromatic amines uses advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 2. benchchem.com [benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

Application Notes and Protocols for the Incorporation of Fluorinated Phenylamine Derivatives in Solid-Phase Synthesis

Topic: Use of 3-Fluoro-4-piperidin-1-yl-phenylamine in Solid-Phase Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-canonical amino acids into peptides is a critical strategy in drug discovery for enhancing therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] Fluorinated phenylalanine analogs, like 4-Fluorophenylalanine, are of particular interest as the fluorine atom can modulate the electronic properties of the aromatic ring, influencing peptide conformation and binding interactions.[1] This document outlines the use of Fmoc-protected 4-Fluorophenylalanine in solid-phase peptide synthesis (SPPS) following the widely adopted Fmoc/tBu strategy.[1]

Chemical Properties of Fmoc-Phe(4-F)-OH

A summary of the key chemical properties for the Fmoc-protected building block is presented below.

| Property | Value |

| CAS Number | 169243-86-1 |

| Molecular Formula | C₂₄H₂₀FNO₄ |

| Molecular Weight | 405.42 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥98.0% |

| Solubility | Soluble in DMF and NMP |

(Data derived from general chemical supplier information and is representative.[1])

Experimental Protocols

This section details the manual solid-phase synthesis of a peptide containing a 4-fluorophenylalanine residue. The protocols are based on standard Fmoc-based solid-phase peptide synthesis methodologies.[1][2][3][4][5]

Resin Preparation and Swelling

-

Place the desired amount of Rink Amide resin (or other suitable solid support) in a solid-phase synthesis reaction vessel.[3][5]

-

Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL/g of resin).[1]

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation to ensure optimal permeation of solvents and reagents.[1][3][5]

-

After swelling, drain the DMF by filtration.[1]

Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.[1][2][4]

-

Agitate the mixture for 3 minutes and then drain the solution.[1]

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc protecting group.[1]

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times) to remove residual piperidine.[1]

-

(Optional) Perform a qualitative test (e.g., Kaiser test) to confirm the presence of free primary amines.[1]

Amino Acid Coupling

This protocol describes the coupling of Fmoc-Phe(4-F)-OH. The same procedure can be used for other standard Fmoc-protected amino acids.

-

In a separate vial, prepare the coupling solution. For a 0.1 mmol scale synthesis, dissolve Fmoc-Phe(4-F)-OH (3-5 equivalents), a coupling reagent such as HBTU/HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF or NMP.

-

Add the prepared coupling solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

(Optional) Monitor the coupling reaction completion using a colorimetric test like the Kaiser test (a negative result indicates completion).

-

Drain the coupling solution and wash the resin extensively with DMF, DCM, and then DMF again to remove excess reagents and byproducts.

Peptide Cleavage and Deprotection

-

After the final amino acid has been coupled and the terminal Fmoc group removed, wash the peptidyl-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [1][4]

-

Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL/g of resin).[1]

-

Agitate the mixture at room temperature for 2-3 hours.[1]

-

Filter the cleavage solution from the resin beads into a clean collection tube.[1]

-

Wash the resin beads with a small amount of fresh cleavage cocktail and combine the filtrates.[1]

Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).[1]

-

Centrifuge the mixture to pellet the precipitated peptide, and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile with 0.1% TFA).[1]

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

-

Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the final peptide.[1]

Visualized Workflow and Pathways

The following diagrams illustrate the key processes in solid-phase peptide synthesis.

References

Application Notes and Protocols for the Quantification of 3-Fluoro-4-piperidin-1-yl-phenylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-Fluoro-4-piperidin-1-yl-phenylamine, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein are based on established analytical techniques for structurally similar compounds and are intended to serve as a robust starting point for method development and validation in research and quality control settings. Two primary methods are presented: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine analysis and a more sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for trace-level quantification.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note: This method details a reversed-phase HPLC approach for the quantification of this compound. The presence of the fluorophenylamine chromophore allows for straightforward detection using a UV detector. This method is suitable for purity assessments and concentration determinations in samples with relatively high concentrations of the analyte. The protocol is adapted from established methods for similar piperidine derivatives[1].

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Columns:

-

HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation[1].

2. Reagents and Standards:

-

Acetonitrile (ACN): HPLC grade.

-

Water: Deionized or HPLC grade.

-

Formic Acid (HCOOH): Analytical grade, for mobile phase modification.

-

This compound: Reference standard of known purity.

3. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

4. Standard and Sample Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent).

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: Expected Method Performance (HPLC-UV)

| Parameter | Expected Performance |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | ~0.5 µg/mL |

| Limit of Quantification (LOQ) | ~1.5 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Method 2: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note: This LC-MS method offers high sensitivity and selectivity for the quantification of this compound, making it ideal for trace analysis, pharmacokinetic studies, or impurity profiling. The protocol is based on a validated method for the related compound 4-fluoroaniline[2][3]. Detection is performed using a single quadrupole or triple quadrupole mass spectrometer in positive ionization mode.

Experimental Protocol: LC-MS Method

1. Instrumentation and Columns:

-

LC-MS System: An HPLC or UHPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-